molecular formula C20H21N5O4S B11616546 4-methyl-N'-{(E)-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzenesulfonohydrazide

4-methyl-N'-{(E)-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzenesulfonohydrazide

Cat. No.: B11616546
M. Wt: 427.5 g/mol
InChI Key: RSDAKUAWSNRIHQ-KGENOOAVSA-N
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Description

4-METHYL-N’-[(E)-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a pyrido[1,2-a]pyrimidine core, and a sulfonohydrazide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N’-[(E)-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the morpholine ring and the sulfonohydrazide group. Common reagents used in these reactions include various amines, aldehydes, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N’-[(E)-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-METHYL-N’-[(E)-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-METHYL-N’-[(E)-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-N’-[(E)-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE: shares similarities with other sulfonohydrazide derivatives and pyrido[1,2-a]pyrimidine compounds.

    4-METHYL-N’-[(E)-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of 4-METHYL-N’-[(E)-[2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE lies in its ability to undergo diverse chemical reactions and its potential applications in various scientific fields. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21N5O4S

Molecular Weight

427.5 g/mol

IUPAC Name

4-methyl-N-[(E)-(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C20H21N5O4S/c1-15-5-7-16(8-6-15)30(27,28)23-21-14-17-19(24-10-12-29-13-11-24)22-18-4-2-3-9-25(18)20(17)26/h2-9,14,23H,10-13H2,1H3/b21-14+

InChI Key

RSDAKUAWSNRIHQ-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N=C3C=CC=CN3C2=O)N4CCOCC4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=C3C=CC=CN3C2=O)N4CCOCC4

Origin of Product

United States

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